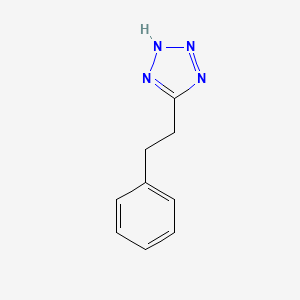
5-(2-phenylethyl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Phenylethyl)-1H-1,2,3,4-tetrazole (P5T) is a heterocyclic compound with a unique structure that has been studied extensively in recent years. It has been found to have a wide range of applications in scientific research, including as a catalyst and reagent, as well as a potential therapeutic agent.
Applications De Recherche Scientifique
Medicinal Chemistry
5-(2-phenylethyl)-1H-1,2,3,4-tetrazole has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an anticonvulsant, antidepressant, and antipsychotic agent . The compound’s ability to modulate neurotransmitter systems, such as serotonin and dopamine, is of particular interest.
Neuroprotective Agents
This compound has been studied for its neuroprotective properties. It has shown potential in protecting neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The tetrazole ring in its structure is believed to contribute to its antioxidant activity, making it a valuable candidate for further research in neuroprotection.
Antimicrobial Activity
5-(2-phenylethyl)-1H-1,2,3,4-tetrazole has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains . This makes it a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Agricultural Chemistry
In the field of agricultural chemistry, this compound has been explored for its potential as a pesticide or herbicide. Its ability to disrupt the growth and development of certain pests and weeds makes it a promising candidate for agricultural applications . Research is ongoing to determine its efficacy and safety in this context.
Material Science
The unique chemical properties of 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole make it useful in material science. It has been investigated for its potential use in the synthesis of new polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength . These materials could have applications in various industries, including aerospace and automotive.
Catalysis
This compound has also been studied for its catalytic properties. It can act as a catalyst in various chemical reactions, including organic synthesis and polymerization processes. Its ability to facilitate these reactions efficiently makes it a valuable tool in industrial chemistry.
These applications highlight the versatility and potential of 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole in various scientific fields. Each area of research continues to explore and expand the possibilities of this compound, contributing to advancements in both fundamental and applied sciences.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Mécanisme D'action
Target of Action
It is structurally similar to phenethylamine derivatives, which are known to interact with various receptors in the central nervous system .
Mode of Action
Phenethylamine, a structurally related compound, acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Biochemical Pathways
Phenethylamine, a related compound, is produced from the amino acid l-phenylalanine by the enzyme aromatic l-amino acid decarboxylase via enzymatic decarboxylation .
Pharmacokinetics
Related compounds such as fentanyl are metabolized by cytochrome p450 and undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
Related compounds like phenethylamine have been shown to regulate monoamine neurotransmission .
Action Environment
It is known that the production of related compounds like 2-phenylethanol can be influenced by factors such as the culture medium and the presence of precursors .
Propriétés
IUPAC Name |
5-(2-phenylethyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-5H,6-7H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBZUWBUBBTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


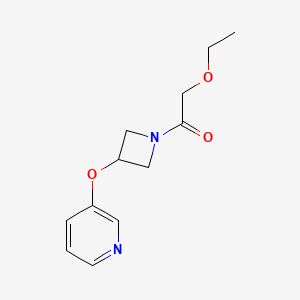
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2482712.png)
![(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2482713.png)
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2482715.png)
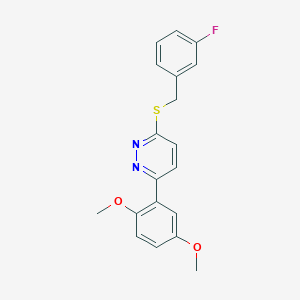
![6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2482718.png)
![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2482720.png)
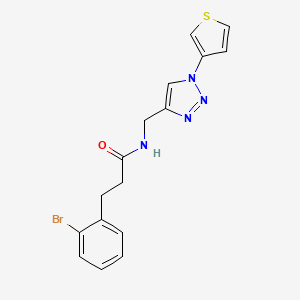
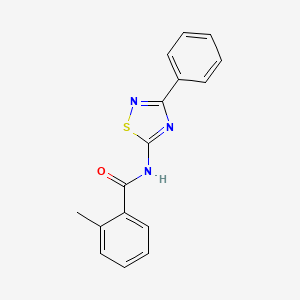
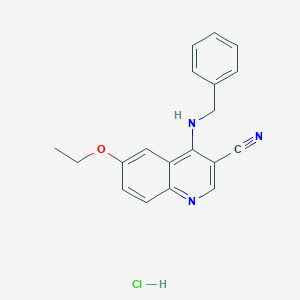

![6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2482727.png)
![1-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2482728.png)